molecular formula C11H8ClNO2 B1361333 2-Chloro-6-methoxyquinoline-3-carbaldehyde CAS No. 73568-29-3

2-Chloro-6-methoxyquinoline-3-carbaldehyde

Cat. No. B1361333
CAS RN: 73568-29-3
M. Wt: 221.64 g/mol
InChI Key: TZQOMBXDCIPJKW-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

To a stirred solution of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.50 g, 6.77 mmol) in 1,4-dioxan (10 mL) in a 20 mL microwave vial equipped with a magnetic stirrer was added methylamine (40 wt % solution in water, 2.10 mL, 24.3 mmol) and the reaction mixture was stirred for 6 h at 160° C. under microwave irradiation. After cooling to RT, the volatiles were removed at 40° C. under vacuum and the resulting yellow oil was taken up in a mixture of THF:1 N aq. HCl=1:1 (50 mL) and stirred for 1 h at RT. THF was removed at 40° C. under vacuum and the residue was then neutralised with a saturated NaHCO3 aqueous solution before to be extracted with CH2Cl2 (100 mL). The organic phase was washed with brine (20 mL), dried over MgSO4, filtered, and concentrated under vacuum, to give 6-methoxy-2-(methylamino)quinoline-3-carbaldehyde SLA 28150 as an orange oil (1.44 g, 98% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:14][CH3:15])[CH:8]=2)[N:3]=1.[CH3:16][NH2:17]>O1CCOCC1>[CH3:15][O:14][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([NH:17][CH3:16])[C:11]([CH:12]=[O:13])=[CH:10]2

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1C=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 h at 160° C. under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the volatiles were removed at 40° C. under vacuum
ADDITION
Type
ADDITION
Details
the resulting yellow oil was taken up in a mixture of THF
STIRRING
Type
STIRRING
Details
1 N aq. HCl=1:1 (50 mL) and stirred for 1 h at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
THF was removed at 40° C. under vacuum
EXTRACTION
Type
EXTRACTION
Details
to be extracted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C2C=C(C(=NC2=CC1)NC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.